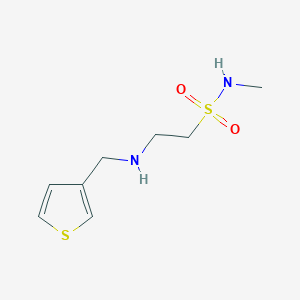![molecular formula C11H24N2O3S B7633556 N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide](/img/structure/B7633556.png)
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide, commonly known as DMPX, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMPX is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes.
Mecanismo De Acción
DMPX acts as a selective antagonist of adenosine A1 receptors, which are primarily located in the heart, brain, and kidneys. Adenosine A1 receptors are involved in the regulation of various physiological processes, including the modulation of neurotransmitter release, regulation of blood flow, and inhibition of cardiac function. By blocking the adenosine A1 receptors, DMPX inhibits the effects of adenosine, leading to various physiological effects.
Biochemical and Physiological Effects:
DMPX has been shown to have various biochemical and physiological effects, including the inhibition of cardiac function, modulation of neurotransmitter release, and regulation of blood flow. DMPX has also been shown to have effects on the respiratory system, with studies showing that it can inhibit the hypoxic ventilatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPX has several advantages for use in laboratory experiments, including its selectivity for adenosine A1 receptors and its ability to inhibit the effects of adenosine. However, DMPX also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for the use of DMPX in scientific research. One potential avenue is the further study of the role of adenosine A1 receptors in various physiological processes, including the regulation of neurotransmitter release and the modulation of blood flow. Additionally, the use of DMPX in the treatment of various diseases, including heart failure and asthma, is an area of active research. Finally, the development of more selective and potent adenosine A1 receptor antagonists may provide new avenues for the study of adenosine signaling in various physiological processes.
Métodos De Síntesis
The synthesis of DMPX involves the reaction of 2,2-dimethyl-4-aminomorpholine with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques to obtain pure DMPX.
Aplicaciones Científicas De Investigación
DMPX has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological processes. The selective antagonism of adenosine A1 receptors by DMPX has been shown to have various effects on the cardiovascular, respiratory, and nervous systems.
Propiedades
IUPAC Name |
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O3S/c1-4-9-17(14,15)12-5-6-13-7-8-16-11(2,3)10-13/h12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXSVIVJPCANRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCN1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633475.png)
![N-[2-[(2,6-dimethylpyridine-3-carbonyl)-methylamino]ethyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7633480.png)

![1-(2-Oxabicyclo[4.2.0]octan-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)urea](/img/structure/B7633495.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7633536.png)
![3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7633541.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)

![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4,5-trifluorobenzenesulfonamide](/img/structure/B7633570.png)


![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)